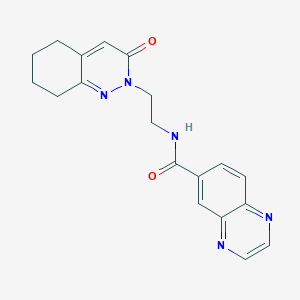

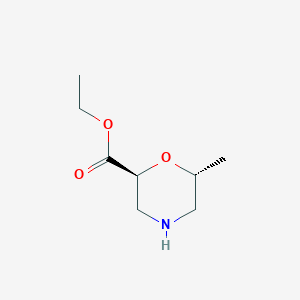

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)quinoxaline-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)quinoxaline-6-carboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied in detail. In

Scientific Research Applications

Synthetic Methods and Biological Activities

- Quinoline and quinoxaline derivatives are synthesized through various chemical reactions, demonstrating the versatility of these scaffolds in creating compounds with potential biological activities. For example, the synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines showcases the creation of compounds designed for targeted delivery of nitric oxide to biological sites, indicating potential applications in treating tumors or other conditions requiring localized drug delivery (Yang et al., 2017).

Antimicrobial and Mosquito Larvicidal Activity

- The synthesis and evaluation of novel fluoroquinolones and pyrimidoquinolin-5-ones have shown antimicrobial and mosquito larvicidal activities, respectively. These studies highlight the potential of quinoline derivatives in contributing to public health by addressing infectious diseases and controlling mosquito populations, vectors for many diseases (Shindikar & Viswanathan, 2005); (Rajanarendar et al., 2010).

Cancer Research and Enzyme Inhibition

- Quinoxaline derivatives have been explored for their potential in cancer research and as enzyme inhibitors. For example, the discovery of novel 3-Quinoline Carboxamides as potent and selective inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase points towards applications in cancer therapy, exploiting the role of ATM in DNA damage response (Degorce et al., 2016).

Antibacterial Activities

- The synthesis and evaluation of various quinoline-carboxamides based on methylated aminoesters demonstrate significant antibacterial activities, suggesting the potential for these compounds to be developed into new antibacterial agents. The comparison of their activities with standard antibiotics indicates the promise of quinoline derivatives in combating resistant bacterial strains (Moussaoui et al., 2019).

Cardiovascular Applications

- Quinoline derivatives have also been explored for their cardiovascular activity, with some showing effects on calcium channel antagonists. This suggests possible applications in treating cardiovascular diseases, highlighting the therapeutic versatility of quinoline and quinoxaline scaffolds (Gupta & Misra, 2008).

properties

IUPAC Name |

N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c25-18-12-13-3-1-2-4-15(13)23-24(18)10-9-22-19(26)14-5-6-16-17(11-14)21-8-7-20-16/h5-8,11-12H,1-4,9-10H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFYAJJKQFKWKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)quinoxaline-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3015344.png)

![3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3015345.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide](/img/structure/B3015349.png)

![(3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3015351.png)

![methyl 4-[7-chloro-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B3015354.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3015365.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(2,2,2-trifluoroethylsulfanyl)pyrazol-3-amine](/img/structure/B3015366.png)